![molecular formula C29H39ClN2O B14235029 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide CAS No. 455256-71-0](/img/structure/B14235029.png)
2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide is a synthetic organic compound that belongs to the class of indole derivatives.
Méthodes De Préparation
The synthesis of 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves several steps. One common method includes the reaction of 2-chloro-4-methylphenylhydrazine with an appropriate indole derivative under specific reaction conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparaison Avec Des Composés Similaires
2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide can be compared with other indole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits significant biological activity and is used in similar applications.
Chloroacetamide derivatives: These compounds are known for their herbicidal activity and are used in agricultural applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propriétés
Numéro CAS |
455256-71-0 |
|---|---|
Formule moléculaire |
C29H39ClN2O |
Poids moléculaire |
467.1 g/mol |
Nom IUPAC |
2-[2-(2-chloro-4-methylphenyl)-1H-indol-3-yl]-N,N-dihexylacetamide |
InChI |
InChI=1S/C29H39ClN2O/c1-4-6-8-12-18-32(19-13-9-7-5-2)28(33)21-25-23-14-10-11-15-27(23)31-29(25)24-17-16-22(3)20-26(24)30/h10-11,14-17,20,31H,4-9,12-13,18-19,21H2,1-3H3 |
Clé InChI |
ZYHCTTWEXIHSHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
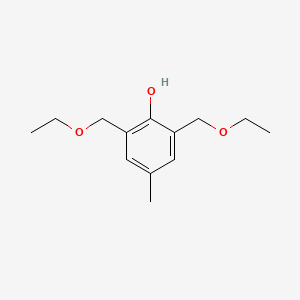
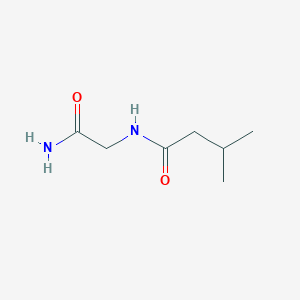
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
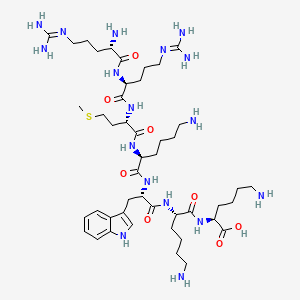
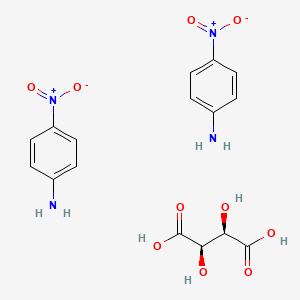
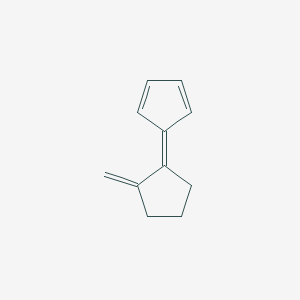
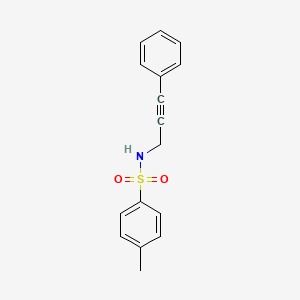
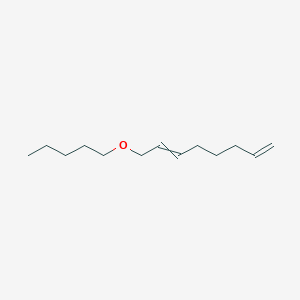
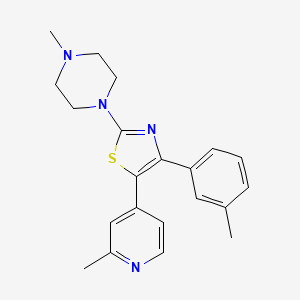
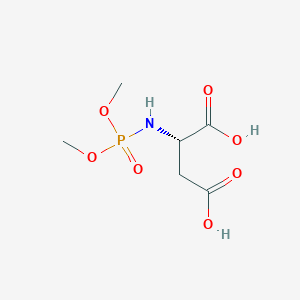
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
